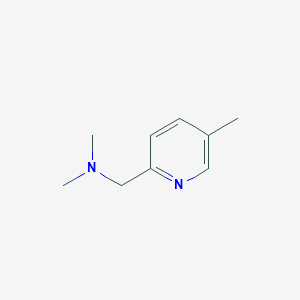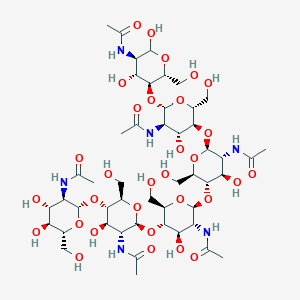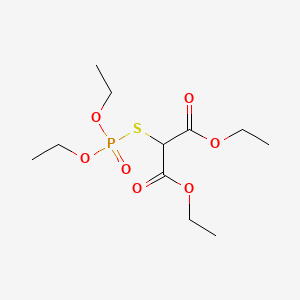![molecular formula C14H13NO3 B13822203 3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Methoxyphenyl)imino]methyl} is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)imino]methyl} typically involves the reaction of 4-methoxyaniline with an appropriate aldehyde. One common method involves refluxing a mixture of 4-methoxyaniline and the aldehyde in absolute ethanol for several hours. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting product is recrystallized from absolute ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for 3-{[(4-Methoxyphenyl)imino]methyl} are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale refluxing of the reactants in a suitable solvent, followed by filtration and purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Methoxyphenyl)imino]methyl} can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent for Schiff bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted imines or other derivatives.
Aplicaciones Científicas De Investigación
3-{[(4-Methoxyphenyl)imino]methyl} has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Methoxyphenyl)imino]methyl} involves its ability to form stable complexes with metal ions. These metal complexes can interact with various biological molecules, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-{[(4-Methoxyphenyl)imino]methyl} is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its methoxy group also contributes to its unique chemical properties, such as increased solubility in organic solvents and potential biological activity .
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13NO3/c1-18-12-7-5-11(6-8-12)15-9-10-3-2-4-13(16)14(10)17/h2-9,16-17H,1H3 |
Clave InChI |
VHFKMUWSCDRBOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




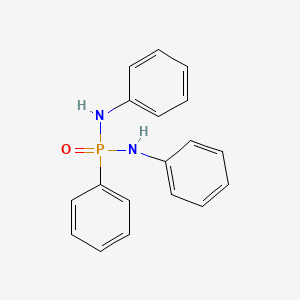
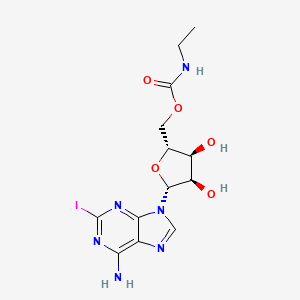
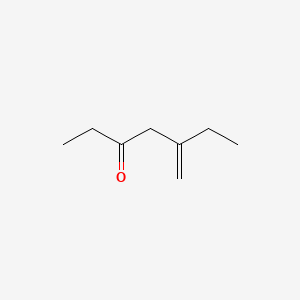
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
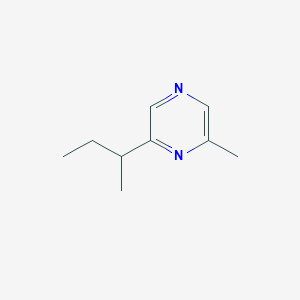
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
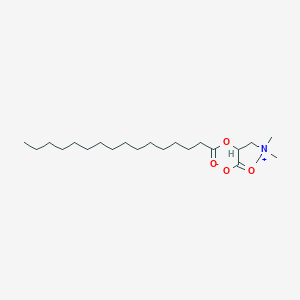
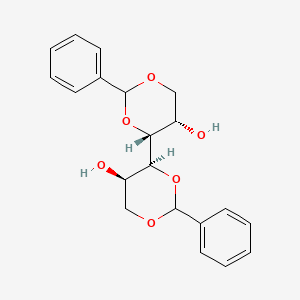
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
